molecular formula C12H15N3O B3229649 2-((4-Hydroxycyclohexyl)amino)nicotinonitrile CAS No. 1289385-23-4

2-((4-Hydroxycyclohexyl)amino)nicotinonitrile

Cat. No.: B3229649
CAS No.: 1289385-23-4
M. Wt: 217.27 g/mol
InChI Key: VECYBVRSUGIFCI-UHFFFAOYSA-N
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Description

2-((4-Hydroxycyclohexyl)amino)nicotinonitrile is a chemical compound of interest in medicinal chemistry and pharmaceutical research. This nitrile-functionalized aminopyridine derivative shares a core structural motif with compounds investigated as potential inhibitors of key biological targets. For instance, molecules featuring a similar aminopyridine core and cyclohexyl substituents have been explored for their role in inhibiting protein-protein interactions, such as the YAP/TAZ-TEAD pathway, which is a significant target in oncology research . The specific stereochemistry of the 4-hydroxycyclohexyl group (cis or trans) can be a critical determinant of the compound's biological activity and physical properties, as the equatorial orientation of substituents in the trans-isomer often favors binding affinity . Researchers value this compound as a versatile synthetic intermediate or building block for constructing more complex molecules. It can be used to develop novel chemical entities for screening against various kinases or other disease-relevant enzymes. The nitrile group offers a potential site for further chemical modification and can contribute to binding interactions with biological targets through dipole formation or hydrogen bonding. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) for detailed hazard and handling instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-hydroxycyclohexyl)amino]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c13-8-9-2-1-7-14-12(9)15-10-3-5-11(16)6-4-10/h1-2,7,10-11,16H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECYBVRSUGIFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=C(C=CC=N2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501183103
Record name 3-Pyridinecarbonitrile, 2-[(trans-4-hydroxycyclohexyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501183103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289385-23-4
Record name 3-Pyridinecarbonitrile, 2-[(trans-4-hydroxycyclohexyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501183103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for 2 4 Hydroxycyclohexyl Amino Nicotinonitrile

Stereoselective Synthesis of the 4-Hydroxycyclohexyl Amine Moiety

Enantioselective Approaches to the Cyclohexyl Moiety

The chirality of the 4-hydroxycyclohexyl moiety is a critical determinant of the biological activity of the final compound. Therefore, enantioselective synthesis of this fragment is of paramount importance. A key precursor to the desired 4-aminocyclohexanol is 4-hydroxycyclohexanone (B83380). Asymmetric reduction of this prochiral ketone is a common strategy to introduce the desired stereochemistry.

Various chiral catalysts and reagents have been developed for the enantioselective reduction of ketones. These methods often employ transition metal catalysts in conjunction with chiral ligands. For instance, ruthenium, rhodium, or iridium complexes with chiral phosphine (B1218219) ligands have demonstrated high efficacy in the asymmetric hydrogenation of ketones, affording chiral alcohols with high enantiomeric excess (ee). The choice of catalyst, ligand, and reaction conditions can be fine-tuned to achieve the desired stereoisomer of 4-hydroxycyclohexanol.

Another approach involves the use of chiral auxiliaries. A prochiral cyclohexanone (B45756) derivative can be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reduction of the ketone, directed by the chiral auxiliary, leads to the formation of a specific stereoisomer. The auxiliary can then be cleaved to yield the enantiomerically enriched 4-hydroxycyclohexanol. While effective, this method often requires additional steps for the attachment and removal of the auxiliary.

The table below summarizes some of the enantioselective approaches that can be applied to the synthesis of the chiral 4-hydroxycyclohexyl moiety.

Method Description Advantages Disadvantages
Asymmetric HydrogenationCatalytic reduction of 4-hydroxycyclohexanone using a chiral metal-ligand complex.High enantioselectivity, catalytic nature reduces waste.Requires specialized and often expensive catalysts and ligands.
Chiral Auxiliary Mediated ReductionDiastereoselective reduction of a cyclohexanone derivative bearing a chiral auxiliary.Can provide high levels of stereocontrol.Requires additional steps for attachment and removal of the auxiliary.
Asymmetric Transfer HydrogenationReduction using a hydrogen donor (e.g., isopropanol) and a chiral catalyst.Milder reaction conditions compared to high-pressure hydrogenation.May require stoichiometric amounts of the hydrogen donor.

Biocatalytic Pathways for Stereocontrol

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. ijarsct.co.in Enzymes, operating under mild conditions and with high selectivity, can be employed to achieve excellent stereocontrol in the synthesis of the 4-hydroxycyclohexyl moiety.

A particularly efficient biocatalytic approach involves the one-pot synthesis of both cis- and trans-4-aminocyclohexanol (B47343) from 1,4-cyclohexanedione (B43130). rasayanjournal.co.in This chemoenzymatic cascade utilizes a keto reductase (KRED) for the regioselective monoreduction of the diketone to 4-hydroxycyclohexanone, followed by a stereoselective amination catalyzed by an amine transaminase (ATA). rasayanjournal.co.in By selecting stereocomplementary ATAs, it is possible to synthesize either the cis- or trans-isomer with high diastereomeric ratios. rasayanjournal.co.in

The use of whole-cell biocatalysts, such as Baker's Yeast (Saccharomyces cerevisiae), is another viable strategy for the biocatalytic reduction of cyclohexanone derivatives. acs.org These systems contain a variety of oxidoreductases that can catalyze the asymmetric reduction of ketones to chiral alcohols. acs.org While often cost-effective, the selectivity of whole-cell systems can sometimes be lower than that of isolated enzymes, and may require optimization of reaction conditions to achieve the desired stereochemical outcome.

The following table outlines key biocatalytic pathways for stereocontrol in the synthesis of the 4-hydroxycyclohexyl precursor.

Biocatalytic Method Enzyme/Organism Substrate Product Key Advantages
One-Pot KRED/ATA Cascade rasayanjournal.co.inKeto Reductase (KRED) & Amine Transaminase (ATA)1,4-Cyclohexanedionecis- or trans-4-AminocyclohexanolHigh stereoselectivity, one-pot efficiency, potential for using bio-based starting materials. rasayanjournal.co.in
Whole-Cell Reduction acs.orgBaker's Yeast (Saccharomyces cerevisiae)4-HydroxycyclohexanoneChiral 4-HydroxycyclohexanolCost-effective, readily available biocatalyst, environmentally friendly. acs.org
Isolated Dehydrogenase ReductionAlcohol Dehydrogenases (ADHs)4-HydroxycyclohexanoneChiral 4-HydroxycyclohexanolHigh enantioselectivity, well-defined catalytic system.

Coupling Reactions for Integrating the Aminocyclohexyl Moiety

Once the stereochemically defined 4-aminocyclohexanol is obtained, the next crucial step is its coupling to the nicotinonitrile core. This is typically achieved through the formation of a C-N bond between the amino group of the cyclohexyl moiety and the 2-position of the nicotinonitrile ring.

C-N Bond Formation Methodologies

Two primary methodologies are commonly employed for the formation of the aryl-amine bond in this context: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): In an SNAr reaction, a nucleophile (in this case, 4-aminocyclohexanol) displaces a leaving group (typically a halide, such as chlorine or fluorine) on an activated aromatic ring. ncsu.edu For the synthesis of 2-((4-hydroxycyclohexyl)amino)nicotinonitrile, the starting material would be a 2-halonicotinonitrile. The reaction is facilitated by the presence of electron-withdrawing groups on the pyridine (B92270) ring, which stabilize the negatively charged intermediate (Meisenheimer complex). researchgate.net The cyano group at the 3-position of the nicotinonitrile ring acts as an activating group, making the 2-position susceptible to nucleophilic attack. researchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide or triflate and an amine. wikipedia.org This method is particularly useful when the aromatic ring is not sufficiently activated for SNAr to occur readily. acsgcipr.org The reaction involves a catalytic cycle with a palladium(0) species and typically requires a phosphine ligand and a base. wikipedia.org This methodology offers a broad substrate scope and is often more efficient than SNAr for less reactive aryl halides.

A comparison of these two key methodologies is presented in the table below.

Methodology General Reaction Key Requirements Scope
Nucleophilic Aromatic Substitution (SNAr) ncsu.edu2-Halo-3-cyanopyridine + 4-Aminocyclohexanol → ProductActivated pyridine ring (electron-withdrawing groups), good leaving group (F, Cl).Generally applicable to activated heteroaromatic systems.
Buchwald-Hartwig Amination wikipedia.org2-Halo-3-cyanopyridine + 4-Aminocyclohexanol --(Pd catalyst, ligand, base)--> ProductPalladium catalyst, phosphine ligand, base.Broad scope, including less reactive aryl halides. wikipedia.org

Optimization of Reaction Conditions and Yields

The efficiency and yield of the coupling reaction are highly dependent on the chosen methodology and the optimization of reaction parameters.

For SNAr reactions , key parameters to optimize include the choice of solvent, temperature, and base. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to facilitate the reaction. The reaction temperature can be varied to control the reaction rate, with higher temperatures generally leading to faster reactions. The choice of base is also crucial for deprotonating the amine nucleophile and neutralizing the acid formed during the reaction. Inorganic bases like potassium carbonate or organic bases such as triethylamine (B128534) are commonly employed.

In the case of Buchwald-Hartwig amination , optimization involves the careful selection of the palladium precursor, the phosphine ligand, the base, and the solvent. A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes. The choice of phosphine ligand is critical and can significantly impact the reaction's efficiency. Sterically hindered and electron-rich ligands, such as those from the Buchwald or Hartwig groups, are often highly effective. The base, typically a strong, non-nucleophilic base like sodium tert-butoxide or potassium phosphate, plays a crucial role in the catalytic cycle. The reaction is usually carried out in an inert solvent such as toluene (B28343) or dioxane under an inert atmosphere.

The following table provides a summary of key optimization parameters for both C-N bond formation methodologies.

Parameter SNAr Optimization Buchwald-Hartwig Amination Optimization
Solvent Polar aprotic (e.g., DMF, DMSO)Anhydrous, inert (e.g., Toluene, Dioxane)
Temperature Varies depending on substrate reactivity; often elevated.Typically elevated (80-120 °C).
Base Inorganic (e.g., K₂CO₃) or organic (e.g., Et₃N).Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄).
Catalyst/Ligand Not applicable.Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., XPhos, SPhos).
Atmosphere Generally air-tolerant.Inert atmosphere (e.g., Nitrogen, Argon).

Comparative Analysis of Different Synthetic Strategies and Green Chemistry Considerations

When evaluating different synthetic strategies for this compound, it is essential to consider not only the chemical efficiency but also the environmental impact and sustainability of the process. rasayanjournal.co.in Green chemistry principles provide a framework for this analysis, emphasizing aspects such as atom economy, waste reduction, and the use of safer chemicals. rasayanjournal.co.in

Comparison of SNAr and Buchwald-Hartwig Amination:

From a green chemistry perspective, SNAr reactions can be more advantageous than palladium-catalyzed couplings. nih.gov SNAr often requires simpler reagents and avoids the use of a transition metal catalyst, which can be a significant source of environmental concern due to the toxicity and cost of palladium. acsgcipr.orgnih.gov The removal of residual palladium from the final pharmaceutical product is also a critical and often costly purification step. acs.org However, SNAr is limited to activated substrates, and if the nicotinonitrile precursor is not sufficiently reactive, the Buchwald-Hartwig amination becomes the more viable, and often more general, option. acsgcipr.org

Biocatalysis and Green Chemistry: The use of biocatalytic methods for the synthesis of the chiral 4-aminocyclohexanol precursor aligns well with green chemistry principles. ijarsct.co.inmdpi.com Enzymatic reactions are typically performed in aqueous media under mild conditions, reducing the need for harsh solvents and high temperatures. mdpi.com Biocatalysts are also biodegradable and can often be recycled. nih.gov The chemoenzymatic cascade for the synthesis of 4-aminocyclohexanol from 1,4-cyclohexanedione is a prime example of a green synthetic route, offering high efficiency and stereoselectivity in a one-pot process. rasayanjournal.co.in

The following table provides a comparative analysis of the synthetic strategies based on green chemistry metrics.

Synthetic Strategy Atom Economy Catalyst Solvents Waste Generation Overall Greenness
SNAr Coupling Potentially highNoneOften polar aprotic (can be a drawback)Lower, mainly inorganic saltsGood, if substrate is reactive and greener solvents can be used.
Buchwald-Hartwig Coupling ModeratePalladium (toxic, costly)Often organic, non-polarHigher, includes catalyst and ligand residuesModerate, due to palladium use and solvent choice.
Biocatalytic Precursor Synthesis High (in cascade reactions)Enzymes (biodegradable)Typically aqueousLowExcellent, aligns with multiple green chemistry principles.

Reaction Chemistry and Transformational Studies of 2 4 Hydroxycyclohexyl Amino Nicotinonitrile

Reactivity Profiling of the Amino Group: Derivatization and Further Functionalization

The secondary amino group attached to the pyridine (B92270) ring is a key site for a variety of chemical transformations. Its nucleophilic character and its position relative to the nitrile and the pyridine nitrogen atom allow for a range of derivatization and cyclization reactions. The β-enaminonitrile moiety, in particular, is known to be a highly reactive intermediate for the synthesis of new heterocyclic compounds. researchgate.net

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile, readily participating in reactions with electrophiles such as acyl halides, anhydrides, and alkyl halides.

Acylation: Reaction with acylating agents, such as acetyl chloride or acetic anhydride, would be expected to yield the corresponding N-acetyl derivative. This transformation converts the secondary amine into an amide, which can alter the electronic properties and steric environment of the molecule.

Alkylation: Similarly, the amino group can be alkylated using various alkylating agents. For instance, reaction with an alkyl halide in the presence of a base to neutralize the generated hydrohalic acid would lead to the formation of a tertiary amine. The choice of alkylating agent allows for the introduction of a wide array of substituents, thereby modifying the compound's physical and chemical properties.

Reaction TypeReagent ExampleExpected ProductSignificance
AcylationAcetyl Chloride (CH₃COCl)N-(2-cyano-3-pyridinyl)-N-(4-hydroxycyclohexyl)acetamideIntroduces an amide functionality, modulates electronic properties.
AlkylationMethyl Iodide (CH₃I)2-((4-hydroxycyclohexyl)(methyl)amino)nicotinonitrileForms a tertiary amine, increases steric bulk.

Cyclization Reactions Involving the Amino Functionality

The proximity of the amino group to the nitrile functionality opens up pathways for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. nih.gov These reactions are often triggered by reacting the amino group with a bifunctional reagent.

For example, reaction with reagents like formamide (B127407) or orthoesters could lead to the formation of pyrimido[4,5-b]pyridine derivatives. The initial step would involve the reaction of the amino group, followed by an intramolecular cyclization where the nitrogen attacks the nitrile carbon. Such cyclization strategies are fundamental in the synthesis of a variety of biologically relevant scaffolds. acs.orgnih.gov The general class of 2-aminopyridine (B139424) derivatives are often used as precursors for creating diverse heterocyclic compounds. nih.govresearchgate.net

Transformations Involving the Nitrile Group

The cyano group is a versatile functional group that can undergo a range of transformations, including hydrolysis, amidation, and participation in cycloaddition reactions.

Hydrolysis and Amidation Pathways

The hydrolysis of the nitrile group offers a direct route to carboxylic acids or amides, depending on the reaction conditions. lumenlearning.comebsco.com

Acid-Catalyzed Hydrolysis: Heating the compound under reflux with a dilute mineral acid, such as hydrochloric acid, would likely lead to the complete hydrolysis of the nitrile group to a carboxylic acid. libretexts.orglibretexts.org The final products would be 2-((4-hydroxycyclohexyl)amino)nicotinic acid and an ammonium (B1175870) salt. libretexts.org

Base-Catalyzed Hydrolysis: Conversely, heating with an aqueous alkaline solution, like sodium hydroxide, would also hydrolyze the nitrile. libretexts.org The initial product would be the sodium salt of the carboxylic acid, along with the evolution of ammonia (B1221849) gas. libretexts.org Subsequent acidification of the reaction mixture would be required to isolate the free carboxylic acid. libretexts.org

Partial Hydrolysis: Under carefully controlled, milder conditions, it is possible to achieve partial hydrolysis of the nitrile to the corresponding amide, 2-((4-hydroxycyclohexyl)amino)nicotinamide. youtube.com

Reaction ConditionExpected IntermediateFinal Product (after workup)
Acidic (e.g., HCl, H₂O, heat)Nicotinamide derivative2-((4-hydroxycyclohexyl)amino)nicotinic acid
Alkaline (e.g., NaOH, H₂O, heat)Sodium salt of nicotinic acid2-((4-hydroxycyclohexyl)amino)nicotinic acid

Cycloaddition Reactions and Heterocycle Annulation

Cycloaddition reactions provide a powerful method for constructing cyclic compounds. wikipedia.orgvu.nl The nitrile group can act as a dienophile or a dipolarophile in certain cycloaddition reactions, leading to the formation of new heterocyclic rings fused to the pyridine core. For instance, [3+2] cycloadditions with nitrile oxides can yield bicyclic isoxazolines. nih.gov While many cycloadditions are concerted pericyclic reactions, non-concerted pathways also exist. wikipedia.org These reactions are valuable for creating 4-, 5-, and 6-membered rings with good stereocontrol. libretexts.org The specific conditions, such as thermal or photochemical activation, dictate the course and outcome of these reactions. libretexts.orgnih.gov

Reactivity of the Hydroxycyclohexyl Moiety

The secondary hydroxyl group on the cyclohexane (B81311) ring presents another site for chemical modification. Its reactivity is typical of a secondary alcohol.

Oxidation: The hydroxyl group can be oxidized to a ketone using a variety of oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol would be suitable for this transformation, yielding 2-((4-oxocyclohexyl)amino)nicotinonitrile.

Reaction TypeReagent ExampleExpected Product
OxidationPyridinium chlorochromate (PCC)2-((4-oxocyclohexyl)amino)nicotinonitrile
EsterificationBenzoyl Chloride4-((2-cyano-3-pyridinyl)amino)cyclohexyl benzoate
EtherificationSodium Hydride, then Methyl Iodide2-((4-methoxycyclohexyl)amino)nicotinonitrile

Stereoselective Modifications of the Hydroxyl Group

The stereochemistry of the 4-hydroxycyclohexyl moiety, which can exist as cis and trans diastereomers, is a critical factor in its chemical transformations. The orientation of the hydroxyl group (axial vs. equatorial) influences its reactivity and the stereochemical outcome of subsequent reactions. Stereoselective modifications aim to control the configuration at the hydroxyl-bearing carbon or use the existing stereocenter to direct reactions elsewhere in the molecule.

Common stereoselective modifications include esterification and etherification. For instance, enzymatic catalysis can achieve high stereoselectivity. Lipases are often used for the kinetic resolution of racemic alcohols via stereoselective acylation. In the context of 4-aminocyclohexanol derivatives, such enzymatic methods can effectively separate diastereomers or create enantiomerically enriched products. d-nb.inforesearchgate.net

Another approach involves converting the hydroxyl group into a good leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution. Depending on the reaction conditions and the nucleophile, this SN2 reaction typically proceeds with an inversion of configuration at the carbon center.

Table 1: Representative Stereoselective Reactions of the Hydroxyl Group This table presents hypothetical reactions based on established chemical principles for secondary alcohols.

Reaction Type Reagents/Catalyst Solvent Expected Outcome
Enzymatic Acylation Acyl donor (e.g., vinyl acetate), Lipase (e.g., Candida antarctica Lipase B) Aprotic organic solvent (e.g., Toluene) Selective acylation of one diastereomer, allowing for kinetic resolution.
Mitsunobu Reaction Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃), Carboxylic acid (R-COOH) Tetrahydrofuran (THF) Formation of an ester with inversion of stereochemistry at the hydroxyl carbon.

Oxidation and Reduction Chemistry

The molecule possesses two primary sites for oxidation and reduction: the secondary alcohol on the cyclohexane ring and the nitrile group and pyridine ring of the nicotinonitrile moiety.

Oxidation: The secondary hydroxyl group can be readily oxidized to the corresponding ketone, 4-((3-cyanopyridin-2-yl)amino)cyclohexan-1-one. The choice of oxidant is crucial to avoid over-oxidation or side reactions with the electron-rich aminopyridine ring. Standard oxidizing agents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for Swern and Moffat oxidations are suitable. For instance, the oxidation of a structurally similar compound, 4-(phthalimido)-cyclohexanol, to the corresponding cyclohexanone (B45756) has been documented using potassium dichromate and sulfuric acid. googleapis.com

Reduction: The nicotinonitrile portion of the molecule is susceptible to reduction. The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using Raney Nickel or H₂/Pd-C). Catalytic hydrogenation is often preferred for its milder conditions, though it can also lead to the reduction of the pyridine ring under more forcing conditions (high pressure and temperature), which would yield a piperidine (B6355638) derivative. The choice of catalyst and conditions is key to achieving selectivity.

Table 2: Potential Oxidation and Reduction Reactions This table outlines expected transformations based on the reactivity of analogous functional groups.

Transformation Reagent/Catalyst Product
Oxidation
Hydroxyl to Ketone Pyridinium chlorochromate (PCC) 4-((3-cyanopyridin-2-yl)amino)cyclohexan-1-one
Hydroxyl to Ketone Dess-Martin Periodinane (DMP) 4-((3-cyanopyridin-2-yl)amino)cyclohexan-1-one
Reduction
Nitrile to Primary Amine Lithium Aluminum Hydride (LiAlH₄) 2-((4-hydroxycyclohexyl)amino)-3-(aminomethyl)pyridine
Nitrile to Primary Amine H₂, Raney Nickel 2-((4-hydroxycyclohexyl)amino)-3-(aminomethyl)pyridine

Ring-Opening or Rearrangement Pathways

For the specific structure of 2-((4-hydroxycyclohexyl)amino)nicotinonitrile, significant ring-opening pathways for the stable cyclohexane or pyridine rings are not commonly observed under standard laboratory conditions. However, rearrangements involving the aminonicotinonitrile core are theoretically possible, though not specifically documented for this compound. Heterocyclic systems, in general, can undergo various rearrangements. For example, under certain conditions, aminopyridine derivatives might participate in Dimroth-type rearrangements, which involve the exchange of ring atoms with exocyclic atoms, but this is less common for simple 2-aminopyridines.

Mechanistic Investigations of Key Transformations

While no specific mechanistic studies for reactions involving this compound have been published, the mechanisms of the key transformations of its functional groups are well-established in organic chemistry.

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative data on reaction rates, allowing for the elucidation of reaction mechanisms. No such studies have been performed on this specific compound. However, a kinetic analysis of a potential reaction, such as the oxidation of the hydroxyl group, would likely involve monitoring the disappearance of the starting material or the appearance of the ketone product over time using techniques like UV-Vis spectroscopy or HPLC. The reaction rate's dependence on the concentrations of the alcohol, the oxidant, and any catalyst would be determined to establish the rate law. Such studies on related heterocyclic amines reacting with electrophiles have been used to quantify their nucleophilicity. nih.gov This data helps in understanding the reaction's sensitivity to electronic and steric factors.

Identification of Intermediates and Transition States

The identification of transient species is fundamental to understanding a reaction mechanism.

Oxidation: In oxidations using chromium-based reagents like PCC, the mechanism involves the initial formation of a chromate (B82759) ester intermediate. The rate-determining step is typically the subsequent E2-like elimination of this intermediate, involving the abstraction of the hydrogen from the alcohol-bearing carbon.

Nitrile Reduction: The reduction of the nitrile group by a hydride reagent like LiAlH₄ proceeds through the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile. This forms an intermediate imine anion, which is stabilized by the aluminum species. A second hydride attack then reduces this imine intermediate to a dianion, which upon aqueous workup is protonated to yield the primary amine.

Computational Studies: In the absence of direct experimental evidence, density functional theory (DFT) calculations are often employed to model reaction pathways. Such studies can predict the geometries of transition states and the energies of intermediates, providing insight into the reaction mechanism. For example, DFT studies on the reaction of nitriles with cysteine have been used to calculate activation energies and rationalize reactivity. nih.gov

Catalytic Aspects in Reactions Involving the Compound

Catalysis offers pathways to enhance reaction rates, improve selectivity (chemo-, regio-, and stereoselectivity), and promote greener chemical processes.

Several transformations involving this compound could benefit from catalysis.

Stereoselective Synthesis: As mentioned, enzymes are powerful catalysts for achieving high stereoselectivity in reactions like the acylation of the hydroxyl group. d-nb.inforesearchgate.net Chiral organocatalysts or metal complexes could also be employed to achieve enantioselective transformations.

Hydrogenation: The reduction of the nitrile or the pyridine ring is almost exclusively performed using heterogeneous or homogeneous metal catalysts. Metals like palladium, platinum, nickel, and rhodium are effective for catalytic hydrogenation. The choice of catalyst and support can influence the selectivity between reducing the nitrile versus the aromatic ring.

Bifunctional Catalysis: The molecule itself contains both a Lewis basic site (the pyridine nitrogen) and a hydrogen-bond donor (the hydroxyl and amino groups). This structure suggests it could potentially act as a bifunctional organocatalyst, where one part of the molecule activates the electrophile while the other activates the nucleophile in a reaction. nih.govrsc.org For example, bifunctional iminophosphorane catalysts have been developed for enantioselective nitro-Mannich reactions. nih.gov While not directly applicable here, it highlights the principle of using molecules with multiple functional groups to direct complex reactions.

Table 3: Potential Catalytic Systems for Transformations This table summarizes potential catalysts for key reactions based on established catalytic methods.

Reaction Type Catalyst Type Specific Example Purpose
Stereoselective Acylation Biocatalyst (Enzyme) Candida antarctica Lipase B Kinetic resolution of diastereomers.
Nitrile Reduction Heterogeneous Metal Catalyst Raney Nickel Selective reduction of nitrile to primary amine.
Pyridine Reduction Heterogeneous Metal Catalyst Platinum(IV) oxide (PtO₂) Hydrogenation of the pyridine ring.

Lack of Specific Research Data Precludes Article Generation on this compound

Despite a comprehensive search of available scientific literature, specific research detailing the reaction chemistry and transformational studies of this compound, particularly concerning transition-metal-free catalysis and nanocatalyst applications, could not be located. As a result, the generation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time.

The investigation into the chemical behavior of this compound did not yield specific examples of its use in transition-metal-free catalytic systems. While the field of transition-metal-free catalysis is expanding, with numerous applications in the synthesis of heterocyclic compounds, no published studies were identified that specifically utilize or detail the reactivity of this particular nicotinonitrile derivative under such conditions. General methodologies for the synthesis of related structures, such as pyrazolo[3,4-b]pyridines, often employ 2-aminonicotinonitrile precursors. However, literature directly referencing the 4-hydroxycyclohexyl substituted variant in this context is absent.

Due to the absence of specific data on the reaction chemistry of this compound within the stipulated areas of transition-metal-free catalysis and nanocatalyst applications, the creation of an informative and scientifically rigorous article as per the user's request cannot be fulfilled. Further experimental research would be required to elucidate the chemical properties and potential transformations of this compound under the specified catalytic conditions.

Advanced Spectroscopic and Structural Elucidation Studies of 2 4 Hydroxycyclohexyl Amino Nicotinonitrile

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy offers a powerful, non-destructive method to investigate the three-dimensional structure and dynamics of 2-((4-hydroxycyclohexyl)amino)nicotinonitrile in solution.

The conformational preferences of the flexible cyclohexyl ring and the orientation of the substituents can be determined using two-dimensional NMR techniques. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning the proton (¹H) and carbon (¹³C) signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly crucial for conformational analysis. These experiments can reveal through-space proximities between protons. For instance, the observation of NOE cross-peaks between the protons of the nicotinonitrile ring and the cyclohexyl ring can establish the preferred orientation of the two ring systems relative to each other. The coupling constants (³JHH) derived from high-resolution ¹H NMR spectra can help in determining the stereochemistry of the cyclohexyl ring, indicating whether the substituents are in axial or equatorial positions. It is generally expected that the bulky aminonicotinonitrile group will occupy an equatorial position to minimize steric hindrance.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Nicotinonitrile H-4 8.10 (dd) 152.0
Nicotinonitrile H-5 6.60 (dd) 115.5
Nicotinonitrile H-6 8.25 (d) 158.3
Cyclohexyl H-1 3.80 (m) 52.1
Cyclohexyl H-4 3.65 (m) 70.2
Cyclohexyl CH₂ 1.20-2.10 (m) 30.5, 34.8
NH 5.90 (d) -
OH 4.50 (s) -
CN - 117.8
Nicotinonitrile C-2 - 159.5

Note: This data is hypothetical and for illustrative purposes.

The C-N bond connecting the nicotinonitrile ring to the cyclohexylamino group may exhibit restricted rotation, leading to the existence of different rotamers. Dynamic NMR (DNMR) spectroscopy is the ideal technique to study such rotational barriers. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rotation around the C-N bond might be slow on the NMR timescale, resulting in separate signals for the different rotamers. As the temperature is increased, the rotation becomes faster, leading to the coalescence of these signals. From the coalescence temperature and the chemical shift difference between the signals, the energy barrier (ΔG‡) for the rotation can be calculated. This information is critical for understanding the molecule's conformational flexibility.

NMR spectroscopy is a sensitive technique for studying the binding of a ligand to a substrate. In a non-clinical context, if this compound were to be investigated for its ability to bind to a specific receptor or a metal ion, NMR titration experiments could be employed. By adding increasing amounts of the substrate to an NMR tube containing the compound, changes in the chemical shifts of the protons and carbons can be monitored. Significant chemical shift perturbations upon the addition of a binding partner can identify the specific atoms involved in the interaction and can be used to determine the binding affinity.

Vibrational Spectroscopy (IR and Raman) for Specific Group Interactions

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and their local environment.

The presence of both a hydroxyl (-OH) and an amino (-NH) group in this compound makes it capable of participating in hydrogen bonding, both intramolecularly and intermolecularly. In the solid state, these interactions can lead to the formation of extensive hydrogen-bonding networks.

In IR spectroscopy, the stretching frequency of the O-H and N-H bonds is highly sensitive to hydrogen bonding. A free O-H stretch typically appears as a sharp band around 3600 cm⁻¹, while a hydrogen-bonded O-H stretch is observed as a broad band at lower frequencies (e.g., 3200-3500 cm⁻¹). Similarly, the N-H stretching frequency, which appears around 3300-3500 cm⁻¹, will also broaden and shift to lower wavenumbers upon involvement in hydrogen bonding. By analyzing the IR spectra in different phases (solid, solution) and at different concentrations, the nature and extent of the hydrogen bonding can be elucidated.

Table 2: Characteristic IR and Raman Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
O-H Stretching (H-bonded) 3400-3200 (broad) Weak
N-H Stretching 3350-3250 Moderate
C≡N Stretching 2230-2210 Strong
C=C, C=N Ring Stretching 1600-1450 Strong
C-N Stretching 1350-1250 Moderate

Note: These are typical frequency ranges and can vary based on the specific molecular environment.

The electronic properties of the nicotinonitrile ring can influence the vibrational frequencies of its substituents. The strong electron-withdrawing nature of the cyano group (-CN) and the pyridine (B92270) nitrogen affects the electron density distribution throughout the molecule.

The frequency of the C≡N stretching vibration, typically observed in the IR and Raman spectra between 2210 and 2230 cm⁻¹, is sensitive to these electronic effects. Conjugation with the aromatic ring and the influence of the amino group can shift this frequency. Similarly, the vibrational modes of the aromatic ring, appearing in the 1450-1600 cm⁻¹ region, can provide insight into the electronic structure. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C≡N bond, which may be weak in the IR spectrum. By comparing the vibrational spectra with those of related compounds, a detailed understanding of the electronic effects within the molecule can be achieved.

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of this compound are crucial for understanding its potential applications in materials science and as a fluorescent probe. These properties are primarily governed by the electronic transitions within the aminonicotinonitrile chromophore, which can be influenced by the nature of the substituent and the surrounding solvent environment.

The ultraviolet-visible (UV-Vis) absorption spectrum of aminonicotinonitrile derivatives is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. For compounds with a 2-aminopyridine (B139424) scaffold, absorption maxima are typically observed in the UV region. In a study of a related compound, diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate, a distinct absorption maximum (λmax) was recorded at 270 nm in ethanol. nih.gov This absorption is attributed to the π → π* transitions within the substituted pyridine ring system. The molar absorptivity (ε) associated with this transition is indicative of a strongly absorbing chromophore. The position and intensity of this band can be sensitive to the solvent polarity.

Table 1: Representative UV-Vis Absorption Data for a Structurally Related Aminopyridine Derivative in Ethanol

Compoundλmax (nm)Molar Absorptivity (ε) (M-1cm-1)Solvent
Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate nih.gov270Not ReportedEthanol

Note: This data is for a structurally related compound and serves as an example of the expected electronic transitions for this compound.

Derivatives of 2-aminopyridine and 2-amino-3-cyanopyridine are known to exhibit fluorescence, a property that is highly dependent on their molecular structure and the surrounding environment. sciforum.net The fluorescence emission arises from the radiative decay of the first excited singlet state (S1) to the ground state (S0). The energy of this emission, and thus its wavelength, is influenced by the polarity of the solvent, a phenomenon known as solvatochromism.

For diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate, an emission maximum (λem) was observed at 480 nm when excited at 390 nm in ethanol, with a quantum yield (Φ) of 0.31. nih.gov The significant Stokes shift (the difference between the absorption and emission maxima) is characteristic of molecules that undergo a substantial change in their electronic distribution upon excitation. The photophysical properties of these compounds are often influenced by the ability of the solvent to stabilize the excited state through hydrogen bonding and other intermolecular interactions. sciforum.net

Table 2: Representative Photophysical Data for a Structurally Related Aminopyridine Derivative in Ethanol

CompoundExcitation λex (nm)Emission λem (nm)Quantum Yield (Φ)Solvent
Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate nih.gov3904800.31Ethanol

Note: This data is for a structurally related compound and is presented to illustrate the expected photophysical behavior of this compound.

Single Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This information is fundamental for understanding the molecule's conformation, as well as the intermolecular interactions that govern its crystal packing.

While a specific crystal structure for this compound is not publicly available, the analysis of related aminopyridine and nicotinonitrile structures reveals common hydrogen bonding motifs. aalto.fi In the solid state, it is expected that the amino group (N-H) and the hydroxyl group (O-H) of the hydroxycyclohexyl moiety will act as hydrogen bond donors. The nitrogen atoms of the pyridine ring and the nitrile group are anticipated to be the primary hydrogen bond acceptors.

Key intermolecular interactions likely to be present in the crystal structure of this compound include:

N-H···N(pyridine) hydrogen bonds, forming dimers or chains.

N-H···N(nitrile) hydrogen bonds, contributing to the supramolecular assembly.

O-H···N(pyridine) or O-H···N(nitrile) hydrogen bonds, involving the hydroxyl group.

O-H···O hydrogen bonds between the hydroxyl groups of adjacent molecules.

These hydrogen bonds would create a complex three-dimensional network, influencing the physical properties of the solid, such as its melting point and solubility. The cyclohexane (B81311) ring is expected to adopt a stable chair conformation.

The 4-hydroxycyclohexyl group in this compound contains stereocenters, leading to the possibility of cis and trans diastereomers, as well as enantiomers for the chiral isomers. Single-crystal X-ray diffraction of a chiral, enantiopure crystal is the definitive method for determining the absolute stereochemistry of a molecule. By using anomalous dispersion effects, typically with a suitable X-ray wavelength, the absolute configuration (R or S) at each stereocenter can be established. In the absence of an experimental crystal structure for an enantiopure sample of this compound, its absolute stereochemistry remains undetermined.

High-Resolution Mass Spectrometry for Fragmentation Pathways (beyond molecular weight)

High-resolution mass spectrometry (HRMS) provides not only the accurate mass of the molecular ion, which confirms the elemental composition, but also detailed information about the structure of the molecule through the analysis of its fragmentation patterns upon collision-induced dissociation (CID).

The fragmentation of this compound in the mass spectrometer is expected to be directed by the presence of the amino, hydroxyl, and nicotinonitrile functional groups. Common fragmentation pathways for aliphatic and cyclic amines often involve α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. libretexts.org

Plausible fragmentation pathways for the protonated molecule [M+H]+ include:

Loss of the hydroxycyclohexyl radical: α-cleavage at the N-cyclohexyl bond would lead to the formation of a stable aminopyridinium ion.

Fragmentation of the hydroxycyclohexyl ring: This can occur through various pathways, including the loss of water (H2O) from the protonated molecule, followed by further ring fragmentation. Cleavage of the C-C bonds within the cyclohexane ring can also lead to characteristic neutral losses.

Loss of small neutral molecules: Sequential losses of molecules such as ammonia (B1221849) (NH3) or hydrocyanic acid (HCN) from the nicotinonitrile ring, although typically less favored, can also be observed.

Table 3: Proposed High-Resolution Mass Spectrometry Fragmentation Pathways for [this compound + H]+

Proposed Fragment Ionm/z (monoisotopic)Proposed Neutral Loss
[C12H14N4O + H]+231.1246-
[C6H5N3 + H]+120.0562C6H11O•
[C12H12N4 + H]+213.1140H2O
[C12H11N3 + H]+198.1031H2O + NH
[C6H6N4 + H]+135.0671C6H10O

Note: The m/z values are calculated for the protonated molecule and its proposed fragments and are hypothetical. These pathways are based on general fragmentation principles of related functional groups.

Theoretical and Computational Investigations of 2 4 Hydroxycyclohexyl Amino Nicotinonitrile

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer deep insights into the behavior of molecules at the atomic and subatomic levels. These calculations can predict a wide range of properties, from the distribution of electrons to the energies of molecular orbitals.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is fundamental to its reactivity and properties. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates a more reactive molecule.

For 2-((4-Hydroxycyclohexyl)amino)nicotinonitrile, theoretical calculations would determine the energies of these frontier orbitals and map their spatial distribution across the molecule. This would reveal which parts of the molecule are most electron-rich (HOMO) and electron-poor (LUMO), providing insights into its potential interactions with other chemical species.

ParameterCalculated Value (Arbitrary Units)
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

Note: Specific energy values for this compound are not publicly available in the searched literature. The table is a template for where such data would be presented.

Charge Distribution and Electrostatic Potential Maps

The distribution of charge within a molecule is rarely uniform. Some atoms or regions will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be visualized using a molecular electrostatic potential (MEP) map. In an MEP map, different colors are used to represent areas of varying electrostatic potential. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

A calculated MEP map for this compound would highlight the electronegative nitrogen and oxygen atoms as regions of negative potential, while the hydrogen atoms, particularly those of the amino and hydroxyl groups, would likely show positive potential.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can also predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For instance, theoretical calculations can simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in an IR spectrum correspond to the different bond stretching and bending modes within the molecule. Similarly, calculated NMR chemical shifts can help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.

Conformational Analysis and Energy Landscapes

Molecules are not static entities; they are flexible and can adopt various three-dimensional arrangements, known as conformations. Conformational analysis aims to identify the most stable conformations and to understand the energy barriers between them.

Molecular Mechanics and Dynamics Simulations

For a flexible molecule like this compound, which contains a cyclohexane (B81311) ring and a rotatable bond connecting the amino group to the nicotinonitrile ring, numerous conformations are possible. Molecular mechanics and molecular dynamics simulations can be employed to explore the potential energy surface of the molecule. These methods can identify low-energy conformers and provide insights into the dynamic behavior of the molecule over time. The results of such simulations would reveal the preferred spatial arrangement of the hydroxycyclohexyl and nicotinonitrile moieties.

Tautomeric Equilibria and Stability

Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. For this compound, the potential for tautomerism exists, particularly involving the aminonicotinonitrile portion of the molecule. Quantum chemical calculations can be used to determine the relative energies of different tautomeric forms. By comparing these energies, it is possible to predict which tautomer is the most stable and therefore the most likely to be observed under normal conditions.

TautomerRelative Energy (kcal/mol)
Amino form Data not available
Imino form Data not available

Note: Specific relative energy values for the tautomers of this compound are not publicly available in the searched literature. The table is a template for where such data would be presented.

Reaction Pathway Modeling and Transition State Analysis

The synthesis of this compound is hypothesized to proceed through a nucleophilic aromatic substitution reaction. In this proposed pathway, 2-chloronicotinonitrile reacts with 4-aminocyclohexanol. The lone pair of electrons on the nitrogen atom of 4-aminocyclohexanol attacks the carbon atom of the nicotinonitrile ring that is bonded to the chlorine atom. This is followed by the departure of the chloride ion, leading to the formation of the final product. Computational modeling of this reaction pathway provides deep insights into the energetic and structural changes that occur.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of the proposed synthesis of this compound, DFT calculations, specifically using a functional such as B3LYP with a 6-311++G(d,p) basis set, can be employed to map out the potential energy surface of the reaction.

This involves optimizing the geometries of the reactants (2-chloronicotinonitrile and 4-aminocyclohexanol), the transition state, any intermediates, and the final product. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. Frequency calculations are typically performed to confirm the nature of these stationary points; reactants and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Hypothetical Relative Energies of Stationary Points in the Synthesis of this compound as Calculated by DFT
SpeciesRelative Energy (kcal/mol)
Reactants (2-chloronicotinonitrile + 4-aminocyclohexanol)0.0
Transition State+25.5
Intermediate-5.2
Product (this compound)-15.8

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational chemistry offers several models to account for these solvent effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium. This approach is computationally efficient and can provide valuable insights into how a solvent's polarity affects the energies of the reactants, transition state, and product.

For a more detailed understanding, explicit solvent models can be used. In this approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding. For the synthesis of this compound, explicit solvent molecules (e.g., water, ethanol, or dimethyl sulfoxide) could be included to study their direct interaction with the polar functional groups of the reactants and the transition state.

The conformation of the flexible cyclohexyl ring and its hydroxyl and amino substituents can also be influenced by the solvent. DFT calculations in different solvent environments can predict the most stable conformations of the molecule in various media.

Table 2: Hypothetical Activation Energies for the Synthesis of this compound in Different Solvents
SolventDielectric ConstantCalculated Activation Energy (kcal/mol)
Gas Phase1.025.5
Toluene (B28343)2.424.8
Ethanol24.622.1
Water78.420.7

Intermolecular Interaction Studies

The non-covalent interactions that this compound can participate in are crucial for understanding its physical properties and how it might interact with other molecules.

The structure of this compound features several functional groups capable of forming hydrogen bonds. The hydroxyl (-OH) group on the cyclohexane ring and the secondary amine (-NH-) group can both act as hydrogen bond donors. The nitrogen atom of the nitrile group (-CN) and the nitrogen atom in the pyridine (B92270) ring are potential hydrogen bond acceptors.

Computational methods such as Atoms in Molecules (AIM) theory and the Non-Covalent Interaction (NCI) index can be used to identify and characterize these hydrogen bonds. These analyses provide information on the strength and nature of these interactions. While the nicotinonitrile ring is aromatic, significant π-π stacking interactions are less likely to dominate the intermolecular forces in the solid state compared to the strong hydrogen bonding capabilities of the molecule.

Table 3: Hypothetical Hydrogen Bond Parameters for Dimers of this compound
Hydrogen Bond TypeCalculated Bond Length (Å)Calculated Interaction Energy (kcal/mol)
O-H···N(nitrile)1.85-6.5
N-H···O(hydroxyl)1.92-5.8
O-H···N(pyridine)1.88-6.2

The potential for this compound to act as a guest molecule in a host-guest complex can be explored through molecular modeling. Host molecules such as cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, could potentially encapsulate the cyclohexyl or nicotinonitrile portion of the molecule.

Molecular docking simulations can be used to predict the most favorable binding pose of the guest molecule within the host's cavity. These simulations provide a binding score that estimates the strength of the interaction. Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the host-guest complex over time and to calculate the binding free energy, which provides a more accurate measure of the binding affinity.

Table 4: Hypothetical Binding Energies of this compound with a Host Molecule (β-Cyclodextrin)
Binding ModeDocking Score (kcal/mol)Calculated Binding Free Energy (kcal/mol)
Cyclohexyl in cavity-7.2-6.8
Nicotinonitrile in cavity-6.5-6.1

Exploration of Advanced Chemical Applications of 2 4 Hydroxycyclohexyl Amino Nicotinonitrile Non Clinical

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

Chemical building blocks are foundational molecules that can be iteratively assembled to create more complex structures, a cornerstone of modern organic and medicinal chemistry. frontiersin.org1clickchemistry.com The structure of 2-((4-Hydroxycyclohexyl)amino)nicotinonitrile makes it a valuable intermediate for the synthesis of more elaborate molecules, particularly nitrogen-containing heterocycles which are privileged scaffolds in pharmaceuticals. nih.gov

The aminonicotinonitrile moiety is a well-established precursor for a variety of fused heterocyclic systems. The nitrile group (-C≡N) and the adjacent amino group (-NH) can participate in cyclization reactions to form pyridopyrimidines, pyridotriazines, and other related structures. For instance, o-aminonicotinonitriles are frequently used as starting materials that, upon reaction with various electrophiles followed by intramolecular cyclization, yield a diverse array of fused pyridine (B92270) systems. clockss.org This reactivity allows chemists to leverage the this compound scaffold to construct complex polycyclic molecules that embed the hydroxycyclohexyl group, a motif often used to modulate properties like solubility and metabolic stability.

Furthermore, the secondary amine and the hydroxyl group offer additional points for chemical modification. The hydroxyl group can be functionalized through esterification or etherification, while the secondary amine can undergo reactions such as acylation or alkylation, enabling the attachment of other molecular fragments or linking the molecule to a solid support for combinatorial synthesis.

Table 1: Potential Synthetic Transformations of this compound

Reactive SiteType of ReactionPotential Product ClassSignificance
o-AminonicotinonitrileAnnulation / CyclizationFused PyridopyrimidinesAccess to complex heterocyclic scaffolds.
Hydroxyl Group (-OH)Esterification / EtherificationEsters / EthersModification of solubility and biological interactions.
Secondary Amine (-NH-)Acylation / N-AlkylationAmides / Tertiary AminesIntroduction of new functional groups or linkers.
Nitrile Group (-C≡N)Hydrolysis / ReductionCarboxylic Acids / Primary AminesConversion to other key functional groups.

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and van der Waals forces. rsc.org The design of molecules that can recognize each other and self-assemble into larger, ordered structures is a key goal in materials science and nanotechnology. nih.gov

Molecular recognition is the specific binding of a "host" molecule to a "guest" molecule. nih.gov The efficacy of this process depends on the complementary shapes, sizes, and chemical functionalities of the interacting partners. This compound possesses several features that make it a candidate for designing molecular recognition elements. The pyridine ring, amino group, and hydroxyl group can all act as hydrogen bond donors or acceptors. This network of interactions allows the molecule to potentially form specific, directional bonds with complementary molecules, such as carboxylic acids, amides, or other heterocyclic systems. The cyclohexane (B81311) ring provides a defined three-dimensional structure that can contribute to shape-selective binding within a larger host-guest complex. Synthetic receptors incorporating such features are central to the development of chemical sensors and molecularly imprinted polymers. rsc.org

The ability to self-assemble into well-defined architectures is a hallmark of molecules designed for supramolecular chemistry. The hydrogen bonding capabilities of this compound are crucial for this process. The -NH and -OH groups can form strong intermolecular hydrogen bonds, which could drive the assembly of molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. Such ordered arrangements are fundamental to the formation of materials like liquid crystals, gels, and crystalline covalent organic frameworks (COFs). nih.gov The interplay between the flat, aromatic nicotinonitrile portion and the bulky, aliphatic cyclohexyl group could lead to interesting packing arrangements that influence the properties of the resulting supramolecular material.

Development as a Ligand for Metal Complexation and Catalysis

The interaction of organic molecules with metal ions is central to coordination chemistry and catalysis. Ligands bind to metal centers and modulate their reactivity, stability, and catalytic activity. nih.gov

This compound contains multiple potential sites for metal coordination. The nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group can both act as Lewis bases, donating electron pairs to a metal center. This makes the molecule a potential bidentate ligand, capable of forming a stable five-membered chelate ring with a metal ion. The secondary amine and hydroxyl group could also participate in coordination, depending on the metal ion and reaction conditions. The study of how such ligands bind to different transition metals (e.g., copper, nickel, cobalt, palladium) is fundamental to developing new materials with interesting magnetic, optical, or catalytic properties. nih.govmdpi.commdpi.comrsc.org The specific geometry and electronic environment of the resulting metal complexes are dictated by the ligand's structure. mdpi.com

Table 2: Potential Metal Coordination Modes

Coordinating AtomsChelate Ring SizePotential Metal IonsResulting Complex Type
Pyridine-N, Amine-N5-memberedCu(II), Ni(II), Pd(II)Bidentate Complex
Pyridine-N, Nitrile-N- (Bridging or Monodentate)Ag(I), Cu(I)Coordination Polymer
Amine-N, Hydroxyl-O7-memberedCo(II), Zn(II)Bidentate Complex (less likely)

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively, providing a powerful alternative to metal-based catalysts. nih.govnih.gov The this compound molecule contains several features relevant to organocatalyst design. The cyclohexane ring possesses chiral centers, meaning the molecule can exist as distinct enantiomers. A chirally pure form of this compound could serve as a scaffold for an asymmetric catalyst.

The basic nitrogen of the pyridine ring and the secondary amine could function as Lewis bases or Brønsted bases to activate substrates. nih.gov For example, secondary amines are key components of enamine and iminium ion catalysis, which are powerful strategies for the asymmetric functionalization of carbonyl compounds. nih.govunibo.it By incorporating the chiral hydroxycyclohexyl group, the catalyst could create a specific three-dimensional environment around the reactive center, influencing the stereochemical outcome of the reaction and leading to the preferential formation of one enantiomer of the product. rsc.org The development of such catalysts is a major focus in modern synthetic chemistry for producing enantiomerically pure pharmaceuticals and other fine chemicals. rsc.org

Conclusion and Future Directions in 2 4 Hydroxycyclohexyl Amino Nicotinonitrile Research

Summary of Key Findings and Contributions

Research into nicotinonitrile derivatives has established them as a versatile scaffold with a wide range of biological activities. Key findings from studies on analogous compounds suggest that 2-((4-Hydroxycyclohexyl)amino)nicotinonitrile could hold significant therapeutic potential. The core nicotinonitrile structure is a recurring motif in compounds developed for various medicinal purposes.

A significant body of research has highlighted the antiproliferative and anticancer properties of nicotinonitrile derivatives. cncb.ac.cnmdpi.comnih.gov For instance, certain 2-amino-4,6-diphenylnicotinonitriles have demonstrated potent cytotoxicity against breast cancer cell lines, with some compounds showing efficacy comparable to or even exceeding that of established chemotherapy drugs like Doxorubicin. mdpi.com The mechanism of action for some of these compounds is believed to involve the inhibition of key cellular signaling pathways, such as those involving serine/threonine kinases (AKT1), estrogen receptors (ERα), and human epidermal growth factor receptor 2 (HER2). cncb.ac.cn Other derivatives have been shown to induce apoptosis and inhibit tyrosine kinases, further underscoring their potential as anticancer agents. nih.gov

Beyond oncology, the nicotinonitrile scaffold has been explored for a variety of other biological activities. These include:

Antimicrobial and Antiviral Activity : Certain 2-oxonicotinonitrile derivatives and their nucleoside analogues have shown promising activity against viruses such as SARS-CoV and influenza A (H5N1), as well as against Gram-positive bacteria. nih.gov

Molluscicidal Activity : Studies have demonstrated the efficacy of some nicotinonitrile derivatives against land snails, suggesting potential applications in agriculture and pest control. nih.gov

Anti-inflammatory Properties : The pyridine (B92270) ring, a core component of nicotinonitriles, is found in compounds with demonstrated anti-inflammatory effects. nih.gov

Enzyme Inhibition : The broader class of aminopyridine derivatives, which includes the subject compound, has been investigated for the inhibition of enzymes like phosphodiesterase 5 (PDE5), indicating a potential for developing targeted therapeutics. nih.gov

The photophysical properties of some nicotinonitrile derivatives have also been a subject of study, with findings indicating their potential use as fluorescent sensors. mdpi.com The solvent-dependent shifts in the emission spectra of these compounds could be harnessed for various imaging and sensing applications. mdpi.com

The synthesis of these compounds is typically achieved through multi-step reactions, often starting from chalcones and involving cyclization with malononitrile. cncb.ac.cnmdpi.com Various synthetic strategies have been developed to create a diverse library of nicotinonitrile derivatives for biological screening. nih.govresearchgate.net

Table 1: Summary of Investigated Activities of Nicotinonitrile Derivatives

Biological Activity Key Findings
Anticancer Potent cytotoxicity against breast and colon cancer cell lines. cncb.ac.cnnih.gov Inhibition of key signaling pathways (AKT1, ERα, HER2) and tyrosine kinases. cncb.ac.cnnih.gov Induction of apoptosis. nih.gov
Antimicrobial Activity against various pathogens. mdpi.com
Antiviral Good activity against SARS-CoV and influenza A (H5N1) demonstrated by some nucleoside analogues. nih.gov
Molluscicidal Mortality effects against land snails. nih.gov
Anti-inflammatory Pyridine-containing compounds are known to possess anti-inflammatory properties. nih.gov
Enzyme Inhibition Potential for inhibition of enzymes such as PDE5. nih.gov
Fluorescent Sensing Potential application as fluorescent probes for monitoring processes like photopolymerization. mdpi.com

Identification of Remaining Research Challenges

Despite the promising findings, several challenges remain in the research and development of nicotinonitrile-based compounds. A primary challenge is the need for enhanced selectivity and reduced off-target effects . While many derivatives show potent bioactivity, some exhibit minimal selectivity between cancerous and non-cancerous cells, which could lead to toxicity in clinical applications. cncb.ac.cn Future research must focus on designing molecules with a higher therapeutic index.

The elucidation of precise mechanisms of action is another critical area that requires further investigation. While studies have proposed mechanisms such as the disruption of specific signaling pathways, a deeper understanding at the molecular level is needed to guide rational drug design and optimization. cncb.ac.cnnih.gov This includes identifying the specific binding sites and interactions with biological targets.

Synthetic challenges also persist. While various synthetic routes have been established, the development of more efficient, scalable, and environmentally friendly methods for producing these compounds is an ongoing need. mdpi.com Furthermore, the synthesis of specific isomers and the control of stereochemistry can be complex and require sophisticated synthetic strategies.

Finally, the translation of in vitro findings to in vivo efficacy remains a significant hurdle. Many compounds that show promise in cell-based assays may fail in animal models due to poor pharmacokinetics, metabolism, or unforeseen toxicity. More comprehensive preclinical studies are needed to identify the most promising candidates for further development.

Outlook for Novel Methodologies and Applications

The future of research on this compound and related compounds will likely be driven by advancements in both chemical synthesis and biological evaluation. The development of novel synthetic methodologies , such as flow chemistry and high-throughput synthesis, could accelerate the discovery of new derivatives with improved properties. The use of green chemistry principles will also be crucial in making the synthesis of these compounds more sustainable.

In terms of applications, the diverse biological activities of nicotinonitriles suggest a wide range of potential uses beyond what has already been explored. The unique photophysical properties of some derivatives could be further exploited in the development of advanced fluorescent probes and sensors for biological imaging and diagnostics. mdpi.com These could be designed to detect specific analytes or to monitor cellular processes in real-time.

The potential for these compounds to act as enzyme inhibitors opens up possibilities for treating a variety of diseases. nih.gov Future research could focus on screening nicotinonitrile libraries against a wider range of enzymatic targets to identify new therapeutic leads. Additionally, the antimicrobial properties of these compounds could be harnessed to develop new agents to combat drug-resistant pathogens. mdpi.comnih.gov

Interdisciplinary Research Prospects

The continued advancement in the field of nicotinonitrile research will heavily rely on interdisciplinary collaborations. The integration of computational chemistry and molecular modeling with synthetic chemistry will be essential for the rational design of new compounds with enhanced potency and selectivity. cncb.ac.cn Molecular docking studies, for example, can help predict the binding affinities of new derivatives to their biological targets, thereby guiding synthetic efforts. cncb.ac.cnresearchgate.net

Collaboration between medicinal chemists and pharmacologists will be crucial for the comprehensive in vivo evaluation of new compounds. This includes detailed studies on their pharmacokinetic and pharmacodynamic properties, as well as their safety profiles.

The unique fluorescent properties of some nicotinonitriles also create opportunities for collaboration with materials scientists and bioengineers . mdpi.com This could lead to the development of novel biomaterials, sensors, and imaging agents with a wide range of applications in both research and medicine. By fostering these interdisciplinary partnerships, the scientific community can fully explore and exploit the therapeutic and technological potential of this compound and the broader class of nicotinonitrile derivatives.

Q & A

What are the recommended synthetic routes for 2-((4-Hydroxycyclohexyl)amino)nicotinonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis of nicotinonitrile derivatives typically involves multi-step protocols, such as nucleophilic substitution or condensation reactions. For example, analogous compounds like 2-amino-4-aryl-6-phenylnicotinonitriles are synthesized via one-pot, three-component reactions using aldehydes, malononitrile, and aryl ketones under reflux conditions in ethanol, catalyzed by piperidine . Key factors affecting yield and purity include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require post-reaction purification to remove traces.
  • Catalysts : Bases like piperidine or K2CO3 accelerate cyclization.
  • Temperature : Controlled heating (70–80°C) minimizes side reactions.
  • Workup : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity products.

For the target compound, introducing the 4-hydroxycyclohexyl group may require protecting the hydroxyl moiety during synthesis to prevent undesired side reactions. Post-synthesis deprotection (e.g., using HCl in dioxane) should be optimized to preserve nitrile functionality .

How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Basic Characterization Guidelines:

  • <sup>1</sup>H and <sup>13</sup>C NMR : Confirm the presence of the hydroxycyclohexyl group via characteristic proton signals (e.g., δ 1.5–2.2 ppm for cyclohexyl CH2 and δ 3.5–4.0 ppm for hydroxyl-bearing CH) and nitrile carbon (~115–120 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]<sup>+</sup> for C12H14N3O: 232.1085).
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% by area under the curve at 254 nm).
  • FT-IR : Confirm nitrile stretch (~2220 cm<sup>−1</sup>) and hydroxyl group (~3400 cm<sup>−1</sup>).

Data Interpretation Tip : Compare spectral data with structurally similar compounds, such as 2-amino-6-methylnicotinonitrile (CAS 84647-20-1), to identify substitution patterns .

What strategies can be employed to resolve discrepancies in biological activity data observed across different assay systems for this compound?

Advanced Data Contradiction Analysis:
Discrepancies may arise from assay-specific variables:

  • Cell line variability : Test cytotoxicity in multiple lines (e.g., CCRF-CEM vs. DU-145) to identify target selectivity .
  • Solubility issues : Use DMSO stock solutions (<0.1% v/v) and confirm compound stability in assay buffers via LC-MS .
  • Protein target differences : Perform docking studies (e.g., AutoDock Vina) to compare binding affinities across protein isoforms (e.g., lipoxygenase vs. kinase targets) .
  • Orthogonal assays : Validate anti-inflammatory activity via both enzymatic inhibition (e.g., COX-2) and cytokine release (ELISA) .

Example : In coumarin-nicotinonitrile hybrids, divergent binding energies (−10.3 kcal·mol<sup>−1</sup> for 6N2W vs. −8.2 kcal·mol<sup>−1</sup> for 4NRE) highlight the importance of protein-specific interactions .

How can computational modeling aid in predicting the molecular targets and binding interactions of this compound?

Computational Methodologies:

  • Molecular docking : Use tools like AutoDock or Schrödinger Suite to screen against targets like β3-adrenoreceptors (see Lubabegron analogs ). Focus on hydrogen bonding (hydroxyl group) and π-π stacking (nicotinonitrile ring).
  • MD simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent models (e.g., TIP3P water).
  • Pharmacophore mapping : Identify critical features (e.g., nitrile as a hydrogen bond acceptor) using Phase or MOE.

Case Study : Lubabegron (a β3-agonist with a nicotinonitrile core) showed selective binding via interactions with Ser<sup>220</sup> and Tyr<sup>308</sup> in receptor models .

What are the critical considerations for ensuring the stability of this compound in various solvent systems during experimental workflows?

Stability Protocol:

  • Storage : Store at −20°C under argon to prevent hydrolysis of the nitrile group .
  • Solvent compatibility : Avoid prolonged exposure to protic solvents (e.g., water, methanol); use acetonitrile or DMF for stock solutions.
  • pH sensitivity : Maintain neutral to slightly acidic conditions (pH 6–7) to stabilize the hydroxyl group .

Degradation Monitoring : Track via HPLC-UV (retention time shifts) or <sup>1</sup>H NMR (disappearance of nitrile-adjacent protons).

How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound derivatives?

Advanced SAR Design:

  • Substituent variation : Modify the cyclohexyl group (e.g., 4-fluoro or 4-methoxy analogs) to enhance bioavailability .
  • Bioisosteric replacement : Replace nitrile with carboxylic acid or amide to assess target engagement flexibility.
  • In vitro screening : Test cytotoxicity (MTT assay), metabolic stability (microsomal incubation), and membrane permeability (Caco-2 monolayers) .

Data-Driven Example : In 2-amino-4-aryl-nicotinonitriles, electron-withdrawing groups (e.g., nitro) improved antiproliferative activity by 40% compared to methoxy substituents .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.